molecular formula C19H23N3S B5688572 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No. B5688572
M. Wt: 325.5 g/mol
InChI Key: LGRTWEQMDUSWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It has been studied for its potential applications in scientific research, specifically in the field of biochemistry and physiology.

Scientific Research Applications

1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the nervous system, and their inhibition has been linked to the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the inhibition of enzymes, specifically acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are important for normal nervous system function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione have been studied in various in vitro and in vivo models. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments include its inhibitory activity against important enzymes in the nervous system, its potential neuroprotective effects, and its ability to improve cognitive function and memory. However, limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One potential direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, including its effects on other neurotransmitters and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.

Synthesis Methods

The synthesis of 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 1,3,5-triazinane-2-thione with 4-ethylbenzyl chloride and 2-phenylethylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

properties

IUPAC Name

1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-2-16-8-10-18(11-9-16)22-15-21(14-20-19(22)23)13-12-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRTWEQMDUSWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CNC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323316
Record name 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

CAS RN

678167-72-1
Record name 1-(4-ethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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